2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
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Overview
Description
2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by the presence of a thiazole ring fused to a quinoline structure, with a methoxy group at the 5-position and a chloro group at the 2-position The benzamide moiety is attached to the quinoline ring through a ylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Quinoline Ring Formation: The quinoline ring is then constructed by cyclization of the thiazole intermediate with an appropriate aldehyde or ketone.
Methoxylation: The methoxy group is introduced at the 5-position of the quinoline ring through a nucleophilic substitution reaction using methanol and a suitable base.
Chlorination: The chloro group is introduced at the 2-position of the quinoline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Ylidene Linkage: The benzamide moiety is attached to the quinoline ring through a condensation reaction with an appropriate benzaldehyde derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the thiazoloquinoline moiety.
5-methoxy-2-chloroquinoline: Similar quinoline structure but lacks the benzamide moiety.
N-(2-chlorophenyl)-5-methoxyquinoline-2-carboxamide: Similar functional groups but different overall structure.
Uniqueness
2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is unique due to the presence of the thiazoloquinoline moiety, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-chloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(11-6-4-8-20-15(11)13)21-18(25-14)22-17(23)10-5-2-3-7-12(10)19/h2-9H,1H3,(H,21,22,23) |
InChI Key |
BSWQBIXSWUSYPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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